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3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid

HCV NS5B Allosteric Inhibition Structure-Activity Relationship

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid is a small-molecule allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It belongs to the indole-6-carboxylic acid chemotype, which targets the 'thumb pocket 1' of the NS5B enzyme.

Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
CAS No. 494799-15-4
Cat. No. B12912615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid
CAS494799-15-4
Molecular FormulaC21H21NO2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(NC3=C2C=CC(=C3)C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C21H21NO2/c23-21(24)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h2,5-6,9-14,22H,1,3-4,7-8H2,(H,23,24)
InChIKeyXQDXAKPWDOATIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid (CAS 494799-15-4) is a Key Research Tool for HCV NS5B Polymerase Studies


3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid is a small-molecule allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase [1]. It belongs to the indole-6-carboxylic acid chemotype, which targets the 'thumb pocket 1' of the NS5B enzyme [2]. Its structure features a cyclohexyl and a phenyl ring bridged by the indole core, with a critical carboxylic acid moiety that forms a salt bridge with an arginine residue in the binding pocket [2]. This compound is primarily utilized in virology research for investigating non-nucleoside inhibition mechanisms of viral replication.

The Pharmacophoric Precision of 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid: Why Analogs Cannot Be Casually Substituted


Generic substitution within the indole-6-carboxylic acid class is not feasible due to a highly specific pharmacophore. The 3-cyclohexyl and 2-phenyl substituents fill two closely spaced, shape-defined hydrophobic pockets on the NS5B thumb domain surface, while the 6-carboxylic acid forms a critical, geometrically constrained salt bridge with an arginine side chain [1]. Altering any single component—such as modifying the 2-aryl group from phenyl to furan, introducing an N1-acetamide, or replacing the carboxylic acid with other acidic bioisosteres—fundamentally shifts the binding mode, target affinity, and antiviral potency [2]. The base scaffold of 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid represents a minimally elaborated, high binding-efficiency template for thumb pocket 1, and is thus uniquely suitable for studies requiring a precisely defined pharmacophore without confounding N1-side chain interactions.

Quantitative Evidence Guide: Differentiating 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid from Substituted Analogs


Enzymatic Inhibition Potency: The 2-Phenyl Advantage Over Heteroaryl Analogs in the NS5B Polymerase Assay

The core scaffold of 3-cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid shows high intrinsic potency for HCV genotype 1b NS5B polymerase. In enzyme inhibition assays, its IC50 values are reported as 48 nM and 50 nM [1]. Changing the 2-aryl group to a 2-pyridinyl in a closely related analog, 3-Cyclohexyl-1-dimethylcarbamoylmethyl-2-pyridin-4-yl-1H-indole-6-carboxylic acid, reduces potency dramatically to an IC50 of 134 nM [2]. This nearly 3-fold loss in activity highlights the superior binding of the 2-phenyl group to the shallow hydrophobic pocket, even in the context of a generally more potent N1-acetamide scaffold.

HCV NS5B Allosteric Inhibition Structure-Activity Relationship

Functional Activity in Cell-Based Replicon: Bridging Potency and Antiviral Efficacy

The compound demonstrates a translation of its enzyme inhibition to a cellular context. It achieves an EC50 of 6.7 nM in an assay measuring the effective concentration required to inhibit the activity of the RNA-dependent RNA polymerase in a replicon system [1]. The N-acetamide-indole-6-carboxylic acid class, which shares this core, reports antiviral potencies in replicon assays down to 0.018 µM (18 nM) for optimized members [2]. This indicates that the non-acetamide, 3-cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid template can achieve a level of cellular potency that is within the range of more elaborated investigational compounds, while maintaining a significantly simpler structure.

HCV Replicon Antiviral Activity Cell-Based Assay

Binding Mode Integrity: The Critical Carboxylic Acid Salt Bridge Architecture

Crystal structures of inhibitors from this series reveal a precise binding mode where the 6-carboxylic acid forms a salt bridge with an exposed arginine residue on the NS5B thumb domain surface [1]. This interaction is a critical anchor for the ligand. SAR studies demonstrate that replacing this carboxylic acid with bioisosteres like acylsulfonamides or acylsulfamides alters the pharmacophore, often trading direct ionic interaction for alternative binding geometries and affecting ADME-PK properties [2]. As the parent 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid retains this native salt bridge arrangement, it serves as the definitive control compound for experiments aimed at understanding the biophysical and thermodynamic contributions of this interaction to target binding.

X-ray Crystallography Protein-Ligand Interaction Pharmacophore Design

Kinetic Selectivity: A Minimally Promiscuous Molecular Probe Compared to Tailored Analogs

Procurement decisions often weigh a compound's utility as a molecular probe. The target compound, lacking the common N1-acetamide side chain found in many more potent analogs (e.g., 3-cyclohexyl-1-[2-(dimethylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-1H-indole-6-carboxylic acid with IC50 18 nM [1]), presents a lower molecular complexity and a potentially narrower pharmacological profile. While its enzymatic potency (IC50 48 nM) is lower than that of optimized leads, this very characteristic makes it a superior tool for dissecting the contributions of the core scaffold versus accessory side chains to polypharmacology. It is less potent than some but more 'target-like' for studying the minimal pharmacophore.

Chemical Probe Selectivity Profiling Drug Discovery Tool

Definitive Application Scenarios for Procuring 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid


Baseline Control for Allosteric NS5B Inhibitor SAR Campaigns

In structure-activity relationship (SAR) studies focused on the thumb pocket 1 of HCV NS5B, 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid serves as the essential, minimally functionalized control. Its IC50 of 48 nM [1] and the intact carboxylic acid salt bridge [2] provide a clean baseline to quantify the potency gains and potential off-target liabilities introduced by adding N1-acetamide or other substituents found in more advanced leads, such as the 2-pyridinyl analog which suffers a 2.7-fold potency loss [3].

Production of an NS5B-Ligand Co-Crystal Reference Standard

The compound's well-characterized binding mode, where the cyclohexyl and phenyl rings occupy two distinct hydrophobic pockets and the carboxylic acid engages an arginine via a salt bridge [1], makes it ideal for establishing a high-resolution co-crystal structure as a reference model. This standard can then support fragment-based drug design or be used to calibrate docking algorithms for the thumb pocket 1 site, a task for which bioisosteric replacements with altered binding modes are unsuitable.

Mechanistic Probe for Nucleotide Incorporation Kinetics

With a cellular EC50 of 6.7 nM [1], this compound is a potent tool for investigating how allosteric thumb pocket 1 binding mechanistically couples to the enzyme's active site. Its use over more complex analogs helps deconvolve the direct allosteric effect on nucleotide incorporation kinetics, as its cellular potency surpasses that of some optimized class members [2], ensuring robust target engagement in mechanistic assays.

Mother Scaffold for Parallel Chemistry Library Enumeration

As the parent molecule with an open N1 position, 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid is the ideal starting material for constructing a focused N1-functionalized library. Procuring this single scaffold enables the rapid, parallel generation of dozens of novel analogs, directly probing vectors that led to the 18 nM potency benchmark in the class [1], thus maximizing synthetic efficiency in a hit-to-lead program.

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